molecular formula C20H40O2 B1668284 Decyl decanoate CAS No. 1654-86-0

Decyl decanoate

Cat. No.: B1668284
CAS No.: 1654-86-0
M. Wt: 312.5 g/mol
InChI Key: XAKXZZPEUKNHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl decanoate, also known as decanoic acid decyl ester, is an organic compound with the molecular formula C20H40O2. It is a colorless to light yellow, oily liquid that is insoluble in water but soluble in organic solvents. This compound is commonly used in various industrial applications due to its unique properties, such as low volatility and good lubricating characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl decanoate can be synthesized through the esterification reaction between decanoic acid and decanol. The reaction typically involves heating the mixture of decanoic acid and decanol in the presence of an acid catalyst, such as sulfuric acid or tin oxalate, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 160-240°C, and the water produced during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting decanoic acid with decanol in the presence of a catalyst, such as stannous oxide, and activated carbon. The reaction mixture is heated to 160-170°C under a nitrogen atmosphere for several hours. The water generated during the reaction is distilled off, and the product is purified by vacuum distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Decyl decanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce decanoic acid and decanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst, such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Decanoic acid and decanol.

    Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

Decyl decanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of decyl decanoate is primarily related to its role as a solvent and carrier. In biochemical assays, it helps solubilize hydrophobic compounds, facilitating their interaction with biological targets. In pharmaceutical formulations, it acts as a carrier for active ingredients, enhancing their bioavailability and stability. The molecular targets and pathways involved depend on the specific application and the compounds being delivered .

Comparison with Similar Compounds

Decyl decanoate can be compared with other esters of decanoic acid and decanol, such as:

    Decyl octanoate: Similar in structure but with a shorter carbon chain, leading to different physical properties.

    Decyl dodecanoate: Has a longer carbon chain, resulting in higher melting and boiling points.

    Octyl decanoate: Contains a shorter alcohol chain, affecting its solubility and volatility.

Uniqueness: this compound’s unique combination of low volatility, good lubricating properties, and solubility in organic solvents makes it particularly valuable in applications requiring stable, long-lasting lubricants and carriers .

Properties

IUPAC Name

decyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19-22-20(21)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKXZZPEUKNHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061848
Record name Decanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654-86-0
Record name Decyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1654-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capryl caprate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, decyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRYL CAPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88B7ACL5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl decanoate
Reactant of Route 2
Reactant of Route 2
Decyl decanoate
Reactant of Route 3
Reactant of Route 3
Decyl decanoate
Reactant of Route 4
Reactant of Route 4
Decyl decanoate
Reactant of Route 5
Reactant of Route 5
Decyl decanoate
Reactant of Route 6
Reactant of Route 6
Decyl decanoate
Customer
Q & A

Q1: What is the significance of decyl decanoate in honeybee colonies?

A1: this compound is a major component of the tergal gland secretions in virgin honeybee queens, specifically those 3-10 days old. [, ] These secretions play a crucial role in communication within the hive, influencing worker bee behavior and potentially contributing to queen recognition and mating. [, ] Interestingly, this compound is either absent or present in very small amounts in queens 0-2 days old, suggesting its production is linked to specific developmental stages and social roles within the colony. []

Q2: How does this compound contribute to attracting pollinators?

A2: Research suggests that this compound, along with other compounds like dimethyl phthalate, isopropyl myristate, ethyl cinnamate, and linalool, exhibits attractive activity towards the pollinator Asias halodendri. [] This attraction is crucial for the pollination of Elaeagnus angustifolia, a plant species whose flowers contain these compounds. [] While the exact mechanism of attraction remains unclear, the combination of these compounds likely creates a specific olfactory signal that Asias halodendri can detect and respond to. []

Q3: Can this compound be synthesized in a laboratory setting, and what factors influence its synthesis?

A3: Yes, this compound can be synthesized via esterification using decanoic acid and decyl alcohol with stannous chloride as a catalyst. [] Factors like catalyst dosage, reaction temperature, molar ratio of starting materials, and reaction time significantly influence the esterification rate and final yield. [] Studies show that optimal conditions involve a temperature range of 180-190°C, a catalyst loading of 0.05% by mass, a molar ratio of 1:1.40 (decanoic acid:decyl alcohol), and a reaction time of 6 hours. []

Q4: Has this compound been found in other organisms besides honeybees?

A4: Yes, this compound has been identified in the scent profile of Himantoglossum adriaticum, a species of orchid found in Italy. [] This suggests a broader ecological role for this compound beyond its function in honeybee communication. It is possible that this compound contributes to attracting specific pollinators to Himantoglossum adriaticum, similar to its role in attracting Asias halodendri to Elaeagnus angustifolia. [, ]

Q5: What is the chemical structure of this compound?

A5: this compound is an ester formed from the condensation reaction between decanoic acid and decyl alcohol. Its molecular formula is C20H40O2, and its molecular weight is 312.53 g/mol.

Q6: How does the structure of this compound relate to its properties and applications?

A6: As a symmetrical diester with a long hydrocarbon chain, this compound exhibits hydrophobic properties. [] This characteristic makes it suitable for applications requiring water resistance or as a component in hydrophobic materials. Additionally, its presence in natural systems like honeybee communication and plant pollination highlights its potential in developing bio-inspired pest control or pollination enhancement strategies.

Q7: Are there any studies focusing on modifying the structure of this compound to alter its properties?

A7: While the provided research papers do not directly investigate modifications to the this compound structure, the paper focusing on the synthesis of amphiphilic esters using a modified lipase enzyme provides insight into how altering the structure of related esters can influence their properties. [] It demonstrates that by incorporating hydrophilic groups, the resulting esters gain amphiphilic characteristics, expanding their potential applications. [] This concept could potentially be applied to this compound, modifying its structure to explore novel properties and uses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.